N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
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Overview
Description
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a phenylpiperazine moiety, and a pyridazinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the phenylpiperazine group and the cyclopentyl moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The pyridazinone core may contribute to the compound’s binding affinity and specificity. These interactions can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide: This compound features a cyclooctyl group instead of a cyclopentyl group, which may affect its chemical properties and biological activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C21H27N5O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide |
InChI |
InChI=1S/C21H27N5O2/c27-20(22-17-6-4-5-7-17)16-26-21(28)11-10-19(23-26)25-14-12-24(13-15-25)18-8-2-1-3-9-18/h1-3,8-11,17H,4-7,12-16H2,(H,22,27) |
InChI Key |
BJGDIENPXLZDLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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